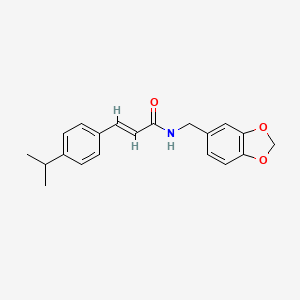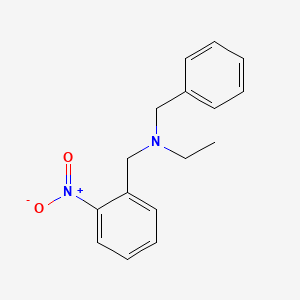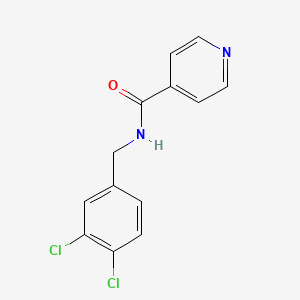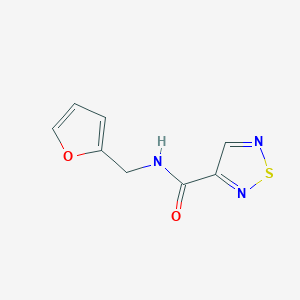
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide, also known as NDCH, is a chemical compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized and studied for its biological activity.
Mechanism of Action
The mechanism of action of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to induce the production of reactive oxygen species in cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and increase the production of reactive oxygen species. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its potential as a fluorescent probe for detecting reactive oxygen species. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is also relatively easy to synthesize, making it a useful compound for researchers. However, one limitation of using N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is its potential as a treatment for cancer. Further studies are needed to fully understand the mechanism of action of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide and its potential as a therapeutic agent. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide may also have potential applications in other areas of scientific research, such as in the development of new fluorescent probes for detecting reactive oxygen species.
Synthesis Methods
The synthesis of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 1-naphthaldehyde and 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that can be purified by recrystallization.
Scientific Research Applications
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, and has been investigated as a potential treatment for cancer. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species.
properties
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-26(29-28-19-21-12-9-11-20-10-7-8-17-24(20)21)25-18-27(25,22-13-3-1-4-14-22)23-15-5-2-6-16-23/h1-17,19,25H,18H2,(H,29,30)/b28-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVWFUYZABSRA-TURZUDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)




![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)


![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)


![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)